N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
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Overview
Description
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline: is an organic compound characterized by the presence of two bromophenyl groups attached to a trimethylaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with 4-bromobenzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bromophenyl groups to other functional groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further investigation in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets through various pathways. The bromophenyl groups can participate in electrophilic aromatic substitution reactions, while the trimethylaniline core can engage in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
- N,N-Bis(4-bromophenyl)benzidine
- Tris(4-bromophenyl)amine
- N,N-Bis(4-bromophenyl)-N-dimethylurea
Comparison: Compared to similar compounds, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is unique due to the presence of the trimethylaniline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-2,4,6-trimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N/c1-14-12-15(2)21(16(3)13-14)24(19-8-4-17(22)5-9-19)20-10-6-18(23)7-11-20/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBYXUKPMELOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663943-27-9 |
Source
|
Record name | N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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